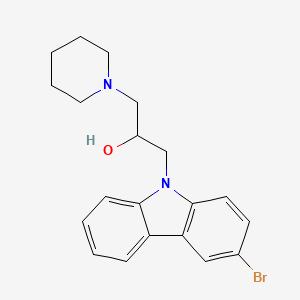
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol
Descripción general
Descripción
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase CK1δ, which plays a crucial role in regulating various cellular processes.
Mecanismo De Acción
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol acts as a potent inhibitor of the protein kinase CK1δ. CK1δ is a serine/threonine kinase that plays a crucial role in regulating various cellular processes such as cell cycle progression, DNA damage response, and circadian rhythm. By inhibiting CK1δ, this compound disrupts these cellular processes, leading to the observed biological effects.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. Additionally, it has been demonstrated to reduce the production of pro-inflammatory cytokines, leading to its anti-inflammatory effects. Furthermore, it has been shown to improve cognitive function by reducing the accumulation of amyloid-beta plaques in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol is its high potency as a CK1δ inhibitor. This makes it a valuable tool for studying the role of CK1δ in various cellular processes. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on 1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol. One area of interest is its potential therapeutic applications in the treatment of cancer and inflammatory diseases. Additionally, further research is needed to elucidate the mechanism of action of this compound and its effects on various cellular processes. Furthermore, there is a need for the development of more soluble analogs of this compound, which can be used in aqueous environments.
Aplicaciones Científicas De Investigación
1-(3-bromo-9H-carbazol-9-yl)-3-(1-piperidinyl)-2-propanol has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, it has been demonstrated to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-(3-bromocarbazol-9-yl)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O/c21-15-8-9-20-18(12-15)17-6-2-3-7-19(17)23(20)14-16(24)13-22-10-4-1-5-11-22/h2-3,6-9,12,16,24H,1,4-5,10-11,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNMBTJQRYWWPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C3=C(C=C(C=C3)Br)C4=CC=CC=C42)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



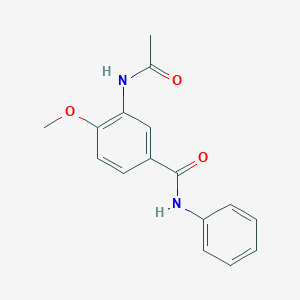
![3,4-dihydro-1,2-naphthalenedione 2-[(4-methylphenyl)hydrazone]](/img/structure/B3839616.png)

![4-[(1,4-dihydroxy-9,10-dioxo-9,10-dihydro-2-anthracenyl)oxy]-N-(3-methoxypropyl)benzenesulfonamide](/img/structure/B3839635.png)
![5-(2-nitrophenyl)-2-furaldehyde {[2-(5-amino-1,3,4-thiadiazol-2-yl)acetyl]oxy}hydrazone](/img/structure/B3839643.png)
![3-chloro-N'-[4-(diethylamino)benzylidene]benzohydrazide](/img/structure/B3839650.png)
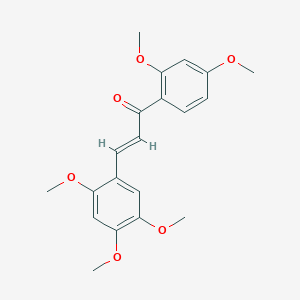
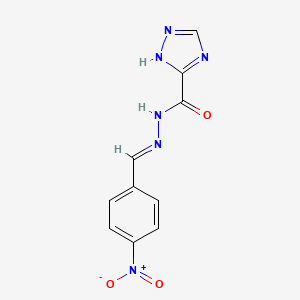
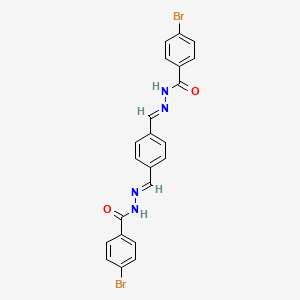
![2-thiophenecarbaldehyde (6-ethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3839676.png)
![1-{[5-(isopropylthio)pentyl]oxy}-2,3-dimethylbenzene](/img/structure/B3839685.png)
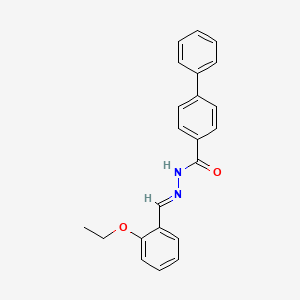
![ethyl 3-({[4-(4-nitrophenoxy)phenyl]sulfonyl}hydrazono)butanoate](/img/structure/B3839699.png)
![2-[(4-nitro-1,1-dioxido-2,5-dihydro-3-thienyl)amino]phenol](/img/structure/B3839707.png)